Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester is a chemical compound with the molecular formula C12H18Cl3NO and a molecular weight of 298.64 g/mol . This compound is characterized by the presence of a trichloroethanimidic acid moiety esterified with a 3,7-dimethyl-2,6-octadienyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester typically involves the esterification of 2,2,2-trichloroethanimidic acid with 3,7-dimethyl-2,6-octadien-1-ol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester involves its interaction with molecular targets through its functional groups. The trichloro group can participate in electrophilic reactions, while the ester moiety can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ethanimidic acid, 2,2,2-trichloro-, 3,7-dimethyl-2,6-octadienyl ester include:
Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: This compound has a similar structure but lacks the trichloro group, making it less reactive in certain chemical reactions.
Ethanimidic acid, 2,2,2-trichloro-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester: This is a stereoisomer with different spatial arrangement, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the trichloroethanimidic acid moiety with the 3,7-dimethyl-2,6-octadienyl group, providing distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
161300-08-9 |
---|---|
Molekularformel |
C12H18Cl3NO |
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C12H18Cl3NO/c1-9(2)5-4-6-10(3)7-8-17-11(16)12(13,14)15/h5,7,16H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
RILLNXNDXDGILZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC(=N)C(Cl)(Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.